Ethyl Hydroxy(isoquinolin-5-yl)acetate
Description
Ethyl Hydroxy(isoquinolin-5-yl)acetate, systematically named Ethyl [(isoquinolin-5-yl)oxy]acetate (CAS: 130292-81-8), is an ester derivative of isoquinoline with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.224 g/mol . The compound features an isoquinoline ring substituted at the 5-position with an ethoxyacetate group, conferring both aromatic and ester functionalities.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-isoquinolin-5-ylacetate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)11-5-3-4-9-8-14-7-6-10(9)11/h3-8,12,15H,2H2,1H3 |
InChI Key |
SBHMULRSXNMZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC2=C1C=CN=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data for Ethyl [(isoquinolin-5-yl)oxy]acetate and Analogs
Structural and Functional Differences
Substituent Effects on Reactivity and Solubility Trifluoromethyl Group (CAS 868224-14-0): The addition of a trifluoromethyl anilino substituent increases molecular weight (448.4 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Methodologies Heteroaryl isoquinoline derivatives (e.g., CAS 868223-81-8) are synthesized via condensation reactions using polar/apolar solvents and bases. Sodium acetate in apolar solvents (e.g., toluene) yields higher efficiency (up to 85%) compared to polar solvents like tetrahydrofuran (yields <50%) . Similar conditions may apply to Ethyl [(isoquinolin-5-yl)oxy]acetate, though direct synthesis data are unavailable.
In contrast, halogenated analogs (e.g., chloro-isoxazole derivative in CAS C₁₄H₁₄ClNO₄) may exhibit enhanced reactivity toward electrophilic targets in pathogens .
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